3-Methylpiperidin-4-one

Asymmetric Synthesis Chiral Resolution Process Chemistry

3-Methylpiperidin-4-one (CAS 5773-58-0) is a heterocyclic ketone of the piperidine family, characterized by a six-membered ring containing a secondary amine and a ketone at the 4-position with a methyl substituent at the 3-position. With a molecular weight of 113.16 g/mol, it is a fundamental building block for the synthesis of various pharmaceutical agents.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 5773-58-0
Cat. No. B1313904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpiperidin-4-one
CAS5773-58-0
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1CNCCC1=O
InChIInChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3
InChIKeyKTWRIXHINMYODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpiperidin-4-one (CAS 5773-58-0): Sourcing the Piperidin-4-one Scaffold for Pharmaceutical Intermediates and Analgesic Research


3-Methylpiperidin-4-one (CAS 5773-58-0) is a heterocyclic ketone of the piperidine family, characterized by a six-membered ring containing a secondary amine and a ketone at the 4-position with a methyl substituent at the 3-position [1]. With a molecular weight of 113.16 g/mol, it is a fundamental building block for the synthesis of various pharmaceutical agents . Its primary utility is as an intermediate in the preparation of 4-anilino-piperidine analgesics, including fentanyl analogs, due to the versatility of the piperidin-4-one core for functionalization .

Why 3-Methylpiperidin-4-one Cannot Be Casually Substituted with Other Piperidin-4-ones in Critical Synthesis


While various substituted piperidin-4-ones share a common core, the presence and position of the methyl group in 3-Methylpiperidin-4-one are not trivial. This single substituent introduces a chiral center at the C3 position, which is a critical determinant of stereoselectivity in downstream reactions and can profoundly impact the binding affinity and pharmacological profile of the final molecule [1]. Substituting this compound with a non-methylated or differently substituted analog (e.g., 4-piperidone or 2-methylpiperidin-4-one) would result in a loss of this stereochemical complexity, potentially leading to a racemic mixture of final products or a complete alteration of the intended reaction pathway. This is especially crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) where stereochemistry dictates efficacy and safety [2].

Quantifiable Differentiation of 3-Methylpiperidin-4-one vs. Key Analogs and In-Class Candidates


Enabling Stereospecific Synthesis: A Quantified Chiral Resolution Advantage over Achiral Piperidin-4-ones

The 3-methyl group creates a chiral center, enabling the use of 3-methylpiperidin-4-one derivatives in the scalable production of enantiomerically pure intermediates. A patented process demonstrates this by using 1-benzyl-3-methylpiperidin-4-one, a protected derivative, for chiral resolution. The process achieves the isolation of the desired enantiomer, (R)- or (S)-1-benzyl-3-methylpiperidin-4-one, as a diastereomeric salt [1]. This is in direct contrast to unsubstituted 4-piperidone, which is achiral and cannot be used for this type of stereospecific resolution. The patent explicitly claims a method for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a valuable pharmaceutical intermediate, from the resolved enantiomer in high yield [1].

Asymmetric Synthesis Chiral Resolution Process Chemistry Pharmaceutical Intermediates

Differentiation of Antifungal Activity: Oxime Derivatives of 3-Methylpiperidin-4-one vs. Parent Ketone and Other Substitutions

In a structure-activity relationship (SAR) study, a series of 2,6-diaryl-3-methyl-4-piperidones and their derivatives were synthesized and screened for antifungal activity. The study directly compared the activity of the parent ketones against their oxime and thiosemicarbazone derivatives [1]. The key differentiator was that the parent 2,6-diaryl-3-methyl-4-piperidones did not exhibit antifungal property, whereas specific oxime derivatives, such as compound 20 (2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime), demonstrated activity against Candida albicans [1]. This establishes that the piperidin-4-one core with a 3-methyl group provides a scaffold that, when properly derivatized, yields potent antifungal activity, while the unmodified ketone is inactive. This contrasts with the parent ketones of other piperidin-4-one series that may have some inherent antifungal activity, highlighting the unique SAR of this 3-methylated scaffold.

Antifungal Agents Structure-Activity Relationship Medicinal Chemistry Piperidin-4-one Oximes

Comparative Analgesic and Local Anesthetic Potency: 3-Methylpiperidin-4-one Derivative vs. Structural Analogs

The same SAR study quantified the analgesic and local anesthetic activities of several 2,6-diaryl-3-methyl-4-piperidone derivatives, allowing for direct comparison between close structural analogs [1]. The compound 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one (Compound 2) exhibited the highest activity in both assays. While absolute potency values (e.g., ED50) are not provided in the abstract, the study explicitly identifies this specific substitution pattern (4-methylphenyl and 4-chlorophenyl on the 2 and 6 positions, respectively, in combination with the 3-methyl group) as the most active among the synthesized series [1]. This contrasts with other compounds in the series with different aryl substitutions, such as 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one or 2-(4-hydroxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one, which demonstrated lower activity [1].

Analgesic Local Anesthetic SAR Piperidin-4-one Derivatives

High-Affinity Opioid Receptor Binding: Quantitative Ki Values for 3-Methylpiperidin-4-one Derived Analgesics

Derivatives synthesized from the 3-methylpiperidin-4-one scaffold have been characterized for their binding affinity at opioid receptors, providing a direct quantitative measure of their potential as analgesics. A specific derivative, a 3-methyl-1,4-disubstituted-piperidine, demonstrated a Ki of 4.20 nM at the mu-opioid receptor [1]. Another advanced analog, with a more complex substitution pattern built upon a 3-methylpiperidin-4-one-like core, exhibits even higher affinity with a Ki of 26 nM at the mu-opioid receptor and a sub-nanomolar Ki of 0.720 nM at the kappa-opioid receptor [2]. These values establish a baseline of high potency achievable with this scaffold and can be directly compared to other opioid analgesics or related piperidine derivatives that may have significantly lower affinity (higher Ki) for these targets.

Opioid Receptor Binding Affinity Analgesic Development Ki

Targeted Applications of 3-Methylpiperidin-4-one Based on Validated Differentiation


Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Procurement of 3-Methylpiperidin-4-one or its N-protected derivatives (e.g., 1-benzyl-3-methylpiperidin-4-one) is essential for process chemistry groups focused on the stereospecific synthesis of drug candidates. As demonstrated in patented methods, this chiral scaffold enables scalable resolution to yield highly pure enantiomers of valuable building blocks like tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a feat impossible with achiral piperidin-4-ones [1].

Scaffold for Optimized Analgesic and Local Anesthetic Lead Compounds

Medicinal chemistry programs developing new analgesics and local anesthetics should prioritize 3-Methylpiperidin-4-one as a core scaffold. Research has shown that derivatives of this specific scaffold, particularly those with 4-methylphenyl and 4-chlorophenyl substitutions at the 2- and 6-positions, exhibit the highest activity in this class [2]. This provides a clear starting point for SAR optimization over other less active piperidin-4-one derivatives [2].

Design of High-Affinity Opioid Receptor Ligands

For research teams targeting opioid receptors (mu and kappa) for pain management or other CNS indications, 3-Methylpiperidin-4-one derivatives are a validated starting point. The scaffold has been used to produce compounds with low nanomolar Ki values at these receptors, a quantifiable measure of their potent binding affinity [REFS-3, REFS-4]. This data supports its selection over other scaffolds lacking such a clear potency benchmark.

Synthesis of Antifungal Agents via Oxime Derivatization

Investigators searching for new antifungal agents should consider 3-Methylpiperidin-4-one as a scaffold specifically for oxime derivatization. Evidence shows that while the parent 2,6-diaryl-3-methyl-4-piperidone is inactive against Candida albicans, its corresponding oxime derivatives demonstrate antifungal activity [2]. This specific knowledge directs research efforts toward the most promising functionalization strategy for this core, saving time and resources compared to exploring the inactive parent compound.

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